molecular formula C7H16Cl2N2 B1489491 1-Cyclobutylazetidin-3-amine dihydrochloride CAS No. 2097948-03-1

1-Cyclobutylazetidin-3-amine dihydrochloride

Cat. No.: B1489491
CAS No.: 2097948-03-1
M. Wt: 199.12 g/mol
InChI Key: AZQOTLHCYZNYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) focused on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing their antimicrobial and cytotoxic properties. Although the specific compound "1-Cyclobutylazetidin-3-amine dihydrochloride" was not mentioned, the research highlights the potential of azetidine derivatives in creating compounds with significant biological activities Noolvi et al., 2014.

  • Synthetic Pathways and Derivatives : The work by Kozhushkov et al. (2010) on the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides offers insights into the synthetic pathways that could be relevant for producing derivatives of "this compound". This research could provide foundational knowledge for the synthesis and application of related compounds Kozhushkov et al., 2010.

  • VLA-4 Antagonists : Brand et al. (2003) described the efficient synthesis of 3-aminocyclobut-2-en-1-ones and their use as potent VLA-4 antagonists, highlighting the therapeutic potential of cyclobutylamine derivatives in medical research. While not directly related to "this compound", this research shows the broader application of cyclobutylamine structures in drug discovery Brand et al., 2003.

  • Chemical Properties and Reactions : Singh et al. (2008) provided a comprehensive overview of the chemical properties, reactions, and applications of azetidines, azetines, and azetes, including monocyclic azetidin-2-ones (β-lactams). This study offers valuable insights into the chemistry of azetidine derivatives, which could be applicable to understanding the properties and potential applications of "this compound" Singh et al., 2008.

Properties

IUPAC Name

1-cyclobutylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-4-9(5-6)7-2-1-3-7;;/h6-7H,1-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOTLHCYZNYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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